molecular formula C12H13NO2S B14911908 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol

4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol

Cat. No.: B14911908
M. Wt: 235.30 g/mol
InChI Key: PNTSCWDLOQDJTD-UHFFFAOYSA-N
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Description

4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol is a chemical compound that features a phenol group substituted with a thioether linkage to a 3,5-dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Thioether Formation: The isoxazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Phenol Substitution: Finally, the thioether intermediate is coupled with a phenol derivative using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted thioether derivatives.

Scientific Research Applications

4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol is unique due to its specific combination of a phenol group with a thioether linkage to a dimethylisoxazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenol

InChI

InChI=1S/C12H13NO2S/c1-8-12(9(2)15-13-8)7-16-11-5-3-10(14)4-6-11/h3-6,14H,7H2,1-2H3

InChI Key

PNTSCWDLOQDJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)O

Origin of Product

United States

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